molecular formula C14H20N2O B126947 (-)-2',6'-Pipecoloxylidide CAS No. 27262-43-7

(-)-2',6'-Pipecoloxylidide

Cat. No. B126947
CAS RN: 27262-43-7
M. Wt: 232.32 g/mol
InChI Key: SILRCGDPZGQJOQ-GFCCVEGCSA-N
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Description

(-)-2',6'-Pipecoloxylidide (PPX) is an intermediate in the manufacture of a number of anesthetics. It is a compound of significant industrial relevance due to its role in the synthesis of pharmacologically active agents. The importance of PPX is highlighted by the development of an integrated process for its chiral separation, which combines chromatography, crystallization, and racemization to achieve high productivity and enantiopurity of >99.5 wt% .

Synthesis Analysis

The synthesis of PP

Scientific Research Applications

Integrated Process for Chiral Separation

  • PPX, a key intermediate in the manufacture of several anesthetics, has been effectively separated using an integrated process combining chromatography, crystallization, and racemization. This method achieved high productivity and enantiopurity of >99.5 wt %, demonstrating the efficiency of combining these techniques for the separation of PPX (Langermann et al., 2012).

Racemization Method Development

  • A racemization method for PPX using a ruthenium catalyst was developed. This technique can be integrated into the process of separating enantiomers of PPX, enhancing the efficiency of producing the desired enantiomer while recycling the undesired one (Thalén et al., 2010).

Investigation of Diastereomeric Salt Formation

  • The resolution of enantiomers of a group of pipecoloxylidides was studied using thin-layer chromatography (TLC). The research provided insights into the chemical purity and properties affecting the behavior of pipecoloxylidides during optical resolution via diastereomeric salt formation (Nemák et al., 2008).

Synthesis of Natural Products

  • Biocatalytically-generated chiral building blocks were used for the synthesis of natural products and derivatives of pipecolic acid. This research demonstrated the potential of using enzymatic methods for producing chiral compounds and highlighted the versatility of pipecolic acid derivatives in synthesizing various natural products (Sánchez-Sancho & Herradón, 1998).

Racemisation in Drug Synthesis

  • Methods for racemization of nonracemic bupivacaine and PPX were explored. This research is significant for the production of levobupivacaine hydrochloride, a less cardiotoxic alternative to bupivacaine hydrochloride (Langston et al., 2000).

Novel Synthetic Approaches

  • The synthesis of pipecolic acid derivatives using a modified Strecker protocol was investigated. This research provides an efficient approach for the production of various substituted pipecolic acid derivatives, which are valuable in pharmaceutical synthesis (Westerhoff et al., 2001).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves predicting or suggesting areas of future research based on the current understanding of the compound. It could include potential applications, improvements in synthesis, or new reactions.


properties

IUPAC Name

(2R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRCGDPZGQJOQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181714
Record name 2',6'-Pipecoloxylidide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide

CAS RN

27262-43-7
Record name 2',6'-Pipecoloxylidide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Pipecoloxylidide, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-PIPECOLOXYLIDIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4587B32M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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